molecular formula C12H15NO2 B11894633 2,5,7-Trimethylchroman-4-one oxime

2,5,7-Trimethylchroman-4-one oxime

Cat. No.: B11894633
M. Wt: 205.25 g/mol
InChI Key: PKTNFMVMFXRMFK-RAXLEYEMSA-N
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Description

2,5,7-Trimethylchroman-4-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbonyl group. This compound is derived from 2,5,7-trimethylchroman-4-one, a chromanone derivative. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethylchroman-4-one oxime typically involves the reaction of 2,5,7-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of oximes often involves the use of ammoximation processes, where ketones or aldehydes react with ammonia and hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method is efficient and yields high-purity oximes .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5,7-trimethylchroman-4-one oxime involves its interaction with specific molecular targets, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10-

InChI Key

PKTNFMVMFXRMFK-RAXLEYEMSA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C

Canonical SMILES

CC1CC(=NO)C2=C(C=C(C=C2O1)C)C

Origin of Product

United States

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